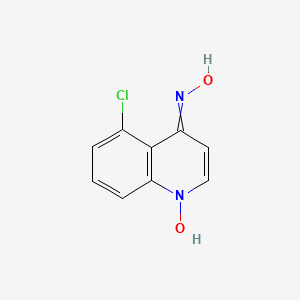
Amberlite LA-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amberlite LA-2 is a secondary amine mixture commonly used as an extractant in various chemical processes. It is known for its ability to form complexes with acids, making it useful in the extraction and separation of organic acids from aqueous solutions. This compound is a versatile compound with applications in both laboratory and industrial settings.
Preparation Methods
Amberlite LA-2 is synthesized through the reaction of aliphatic amines with suitable alkylating agents. The reaction conditions typically involve the use of solvents such as 1-octanol, cyclohexane, isooctane, hexane, and methyl isobutyl ketone. The extraction efficiency and loading factors are influenced by the choice of solvent and the concentration of this compound .
In industrial production, this compound is prepared by mixing the secondary amines with diluents to achieve the desired concentration. The mixture is then subjected to specific reaction conditions, including temperature and pH adjustments, to optimize the extraction efficiency .
Chemical Reactions Analysis
Amberlite LA-2 undergoes various chemical reactions, primarily involving the formation of complexes with acids. The types of reactions it undergoes include:
Complexation Reactions: this compound forms complexes with organic acids such as tartaric acid and cinnamic acid.
Extraction Reactions: this compound is used in the reactive extraction of acids from aqueous solutions.
Common reagents used in these reactions include the organic acids being extracted and the solvents used as diluents. The major products formed from these reactions are the acid-amine complexes, which can be separated and purified for further use .
Scientific Research Applications
Amberlite LA-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Amberlite LA-2 involves the formation of complexes with acids through hydrogen bonding and electrostatic interactions. The secondary amine groups in this compound interact with the carboxyl groups of the acids, forming stable complexes. This enhances the hydrophobicity of the reaction products, facilitating their extraction from aqueous solutions .
Comparison with Similar Compounds
Amberlite LA-2 can be compared with other similar compounds, such as:
Amberlite XAD7HP: This is a polymeric adsorbent used for the removal of polar compounds from nonpolar solvents.
Amberlite CG50: This is a cation exchange resin used for the separation of cations from aqueous solutions.
This compound is unique in its ability to form complexes with organic acids, making it particularly useful in the extraction and purification of these compounds. Its versatility and efficiency in various solvents set it apart from other similar compounds .
Properties
CAS No. |
11128-96-4 |
|---|---|
Molecular Formula |
C32CuF16N8 |
Molecular Weight |
0 |
Synonyms |
Amberlitet LA-2, Ion Exchange Resin, Liquid grade |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Ethyl-6-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174073.png)


